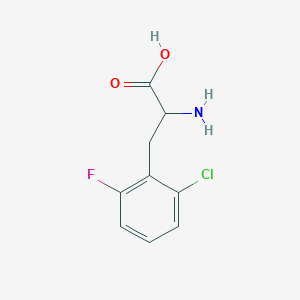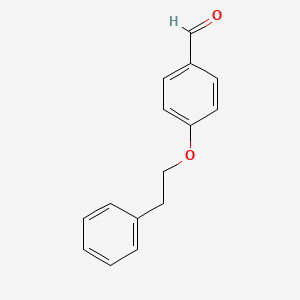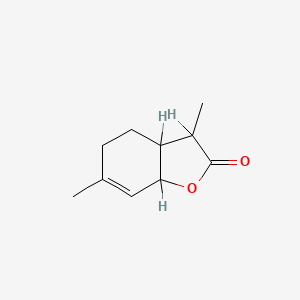
Wine lactone
Overview
Description
Wine lactone is a naturally occurring compound found in a variety of plant-based foods including wine. It has been studied extensively for its potential health benefits and its applications in the lab. It is a cyclic fatty acid ester with a unique flavor and aroma that has been used in the food and beverage industry for centuries.
Scientific Research Applications
Formation and Precursors
- Formation from Secondary Metabolites: Wine lactone forms hydrolytically from specific precursors in grapes, such as dimethylhydroxyocta-dienoic acid. The formation is influenced by factors like temperature and pH, indicating its potential role in wine aging (Giaccio et al., 2011).
- Chemical Configuration Analysis: The chemical structure of this compound, including its enantiomers, was identified and characterized, emphasizing its unique sweet and coconut-like odor (Guth, 1996).
- Role in Wine Aroma: this compound significantly influences wine aroma due to its low odor threshold. This compound is notable in various wine varieties, contributing to their distinct aromatic profiles (Guth, 1997).
Impact on Wine Aroma
- Influence on Wine Aroma: this compound is crucial in defining the aroma of wood-aged wines. Its concentration can significantly impact the overall sensory experience of wine (Piggott et al., 1995).
- Extraction from Oak Barrels: The interaction between wine and oak barrels affects the extraction of this compound, altering the flavor profile of the wine. The concentration and extraction rates of this compound are influenced by the barrel's age and wood type (Gómez‐Plaza et al., 2004).
Analytical Techniques and Quantification
- Analytical Determination: Advanced analytical techniques like gas chromatography and mass spectrometry have been employed to accurately quantify this compound in wines, aiding in the understanding of its contribution to wine's aroma (Pollnitz et al., 1999).
- Precursors and Glycoconjugates: Research has explored the precursors to this compound, such as 3-methyl-4-hydroxyoctanoic acid, and their transformation into this compound, providing insights into the compound's evolution during wine maturation (Wilkinson et al., 2013).
Mechanism of Action
Target of Action
Wine lactone, a pleasant smelling compound, is a monoterpene . It is found naturally in various fruits and wines . The primary targets of this compound are the olfactory receptors in humans, which detect its potent aroma .
Mode of Action
This compound interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma . The (3S,3aS,7aR) isomer of this compound is the most potent, with an odor detection threshold of 10 ng/L in model wine .
Biochemical Pathways
This compound is formed during the fermentation and aging of wine through a slow, nonenzymatic, acid-catalyzed cyclization from an odorless precursor, (E)-8-carboxylinalool . This process involves the biosynthesis of monoterpenes in grapevine, with a specific focus on the metabolic pathways leading to the formation of these compounds .
Pharmacokinetics
It’s known that this compound is volatile and can be readily absorbed through inhalation .
Result of Action
The result of this compound’s action is the perception of a “coconut, woody and sweet” aroma in wines . This aroma significantly contributes to the overall sensory experience of wine consumption .
Action Environment
The action of this compound is influenced by various environmental factors. Its formation is dependent on the conditions of wine fermentation and aging . Additionally, the perception of its aroma can be influenced by the presence of other aroma compounds in the wine .
properties
IUPAC Name |
3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5,7-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWBFQXRASPNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(=CC2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886239 | |
| Record name | 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale yellow liquid / Sweet, spicy, woody aroma | |
| Record name | Wine lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
285.00 to 286.00 °C. @ 760.00 mm Hg | |
| Record name | Wine lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
| Record name | 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.065-1.071 | |
| Record name | 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
57743-63-2, 182699-77-0 | |
| Record name | 3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57743-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057743632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Wine lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
48 - 50 °C | |
| Record name | Wine lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is wine lactone formed in wine?
A1: this compound is formed through a slow, non-enzymatic, acid-catalyzed cyclization of (E)-8-carboxylinalool during wine maturation. [, , ] This process occurs over several years, contributing to the development of complex aromas in aged wines.
Q2: What are the main precursors to this compound in grapes?
A2: The primary precursor is (E)-8-carboxylinalool, which exists as a glycoside in grape berries. [] This glycoside is hydrolyzed during winemaking, releasing the free form of (E)-8-carboxylinalool. Another potential precursor is menthiafolic acid, which can be found in both free and glucose ester forms in grapes. []
Q3: Is there a specific enzyme responsible for synthesizing (E)-8-carboxylinalool in grapes?
A3: Yes, research suggests that CYP76F14, a cytochrome P450 enzyme highly expressed in maturing grape berries, efficiently catalyzes the oxidation of linalool to (E)-8-carboxylinalool. [, ] This finding highlights the genetic basis for the varying concentrations of this compound precursors in different grape varieties.
Q4: Does the stereochemistry of menthiafolic acid influence the stereochemistry of the resulting this compound?
A4: Yes, the hydrolysis of (6R)-menthiafolic acid at specific pH and temperature conditions leads to an enrichment of the (3S,3aS,7aR)-enantiomer of this compound. [, ] This suggests a stereoselective cyclization mechanism influenced by the precursor's configuration.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C10H16O2, and its molecular weight is 168.23 g/mol. []
Q6: How is the configuration of this compound determined?
A6: The configuration of naturally occurring this compound was confirmed to be the (3S,3aS,7aR)-enantiomer through comparison with synthesized isomers using techniques like enantioselective gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. []
Q7: What are the sensory characteristics of this compound?
A7: this compound possesses an intense sweet, coconut-like aroma, sometimes described as having woody notes. [, , , , ] This unique aroma profile significantly contributes to the complexity and desirability of aged white wines.
Q8: How does this compound contribute to the aroma profile of different wines?
A8: While primarily associated with white wines, this compound has been identified in various wines, including red wines made from Merlot, Cabernet Sauvignon, and Grenache grapes. [] Its contribution to the aroma profile varies depending on its concentration, which is influenced by factors like grape variety, viticultural practices, and winemaking techniques.
Q9: Are there analytical methods to quantify this compound in wine?
A9: Yes, quantitative analysis of this compound in wine samples can be achieved using techniques like stable isotope dilution assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). [, , , ] These methods allow for precise measurement of this compound concentrations, enabling researchers to correlate its presence with sensory perceptions and investigate the factors influencing its formation during wine aging.
Q10: Can this compound be synthesized chemically?
A10: Yes, several synthetic routes have been developed for the preparation of this compound and its analogues. One approach involves a diastereoselective intramolecular Diels-Alder (IMDA) cycloaddition of a linear triene precursor. [, , ] Other methods utilize enantioselective allylic substitution reactions catalyzed by palladium complexes. [, ]
Q11: What is the purpose of synthesizing this compound analogues?
A11: The synthesis of this compound analogues allows researchers to explore the structure-activity relationship of this compound. [, , ] By modifying the structure and studying the sensory properties of the resulting analogues, researchers can gain insights into the specific structural features responsible for its characteristic aroma. This knowledge can be valuable for developing novel flavoring agents for the food and beverage industry.
Q12: Have computational methods been used to study this compound formation?
A12: Yes, computational chemistry approaches, particularly density functional theory (DFT) calculations, have been employed to investigate the mechanism of this compound formation. [, , ] These studies provide valuable insights into the transition states and intermediates involved in the cyclization of (E)-8-carboxylinalool, enhancing our understanding of this key reaction in wine aroma development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1609393.png)

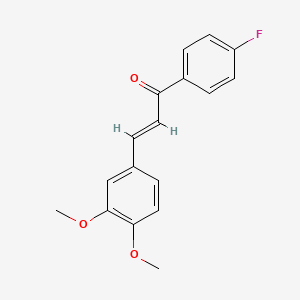
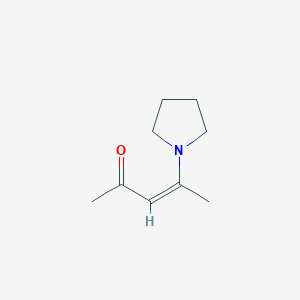

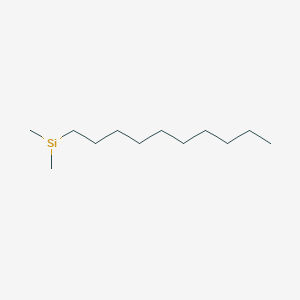
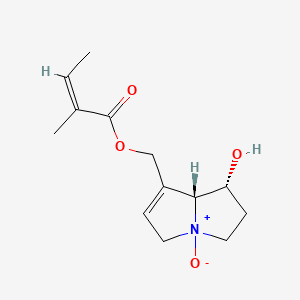
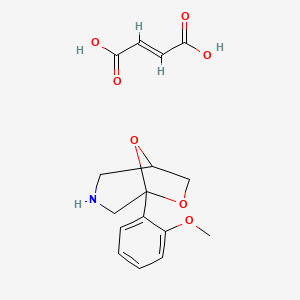
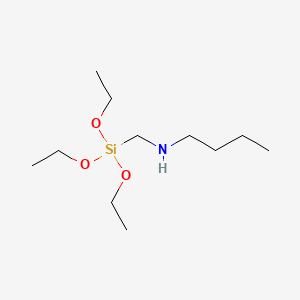
![1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol](/img/structure/B1609409.png)
![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1609411.png)
